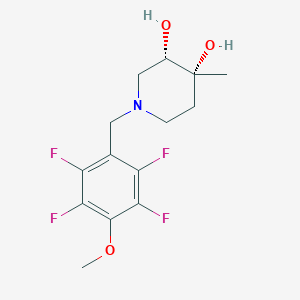
(3S*,4R*)-4-methyl-1-(2,3,5,6-tetrafluoro-4-methoxybenzyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to the one , typically involves multi-step chemical reactions that ensure the introduction of specific functional groups in precise locations on the molecule. For example, diasteroeselective synthesis of piperidines has been described, showcasing methods to control the stereochemistry at the C3-C4 positions, which is crucial for obtaining the desired (3S*,4R*) configuration (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
Piperidine derivatives exhibit a range of molecular conformations influenced by their substituents. Crystallographic studies provide insights into these structures, revealing how variations in the molecular framework affect the compound's overall conformation and stability. For instance, the study of a related piperidine compound showed its crystal structure and confirmed the chair conformation of the piperidine ring, highlighting the impact of substituents on molecular geometry (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including alkylation, which can be influenced by the presence of specific functional groups. These reactions are critical for modifying the compound's chemical properties and enhancing its reactivity and potential applications. Research on the alkylation of tetrazoles with Mannich bases demonstrated the selective formation of N(1) and N(2) isomers, indicating the compound's versatility in chemical transformations (Kitaeva et al., 1984).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. Studies focusing on the crystal and molecular structure of piperidine derivatives provide valuable information on their physical characteristics, which can be tailored for specific uses (Anh et al., 2008).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecule's functional groups. Research on the synthesis and reactivity of piperidine compounds sheds light on these properties, offering insights into how they can be exploited in chemical synthesis and potential industrial applications. For instance, the synthesis of specific piperidine derivatives and their subsequent reactivity studies highlight the compound's potential as a versatile reagent in organic synthesis (Labas et al., 2011).
Propriétés
IUPAC Name |
(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c1-14(21)3-4-19(6-8(14)20)5-7-9(15)11(17)13(22-2)12(18)10(7)16/h8,20-21H,3-6H2,1-2H3/t8-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYHCTXEDMEHKQ-RMLUDKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)CC2=C(C(=C(C(=C2F)F)OC)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)CC2=C(C(=C(C(=C2F)F)OC)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5670682.png)
![2-(ethylamino)-N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5670688.png)
![3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5670695.png)
![2-[(2,4,6-trichlorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5670696.png)
![5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5670702.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B5670707.png)

![1-[(3-cyclohexylisoxazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670717.png)

![1-acetyl-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5670733.png)

![1-(4-ethyl-5-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5670745.png)
![2-methoxy-N-({5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5670748.png)